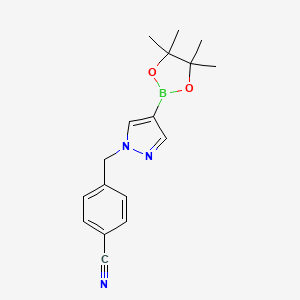

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Übersicht

Beschreibung

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is a complex organic compound that features a benzonitrile group, a pyrazole ring, and a dioxaborolane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates Suzuki-Miyaura couplings with aryl halides, forming carbon-carbon bonds. Key examples include:

Key Findings :

-

Reactions typically require a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) in biphasic solvents like dioxane/water .

-

Electron-deficient aryl halides react faster due to enhanced oxidative addition .

Oxidation

-

Nitrile Stability : The benzonitrile group remains intact under mild oxidation conditions.

-

Dioxaborolane Oxidation : The boronate ester can oxidize to a boronic acid (B(OH)₂) under acidic aqueous conditions.

Reagents :

-

KMnO₄/CrO₃ : Oxidizes alkyl side chains to carbonyls without affecting the nitrile.

Reduction

-

Nitrile to Amine : LiAlH₄ reduces the nitrile to a primary amine (-CH₂NH₂).

-

Hydrogenation : H₂/Pd selectively reduces the pyrazole ring’s double bonds in some cases.

Pyrazole Ring Modifications

-

Electrophilic Substitution : Halogenation (Br₂, Cl₂) occurs at the pyrazole’s 4-position under acidic conditions .

-

Nucleophilic Attack : Thiols or amines substitute halides on the pyrazole in the presence of CuI/K₂CO₃ .

Benzonitrile Group Reactivity

-

Nitrile Hydrolysis : H₂SO₄/H₂O converts the nitrile to a carboxylic acid (-COOH).

Comparative Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the dioxaborolane structure exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown selective cytotoxicity against tumorigenic cell lines. The incorporation of the dioxaborolane enhances the compound's ability to interact with biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, studies have demonstrated that related compounds exhibit inhibitory activity against butyrylcholinesterase and acetylcholinesterase , which are crucial targets in neurodegenerative diseases like Alzheimer's .

Boron Chemistry

The dioxaborolane group is pivotal in organoboron chemistry, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This makes the compound a valuable intermediate in synthesizing complex organic molecules .

Functionalization Reactions

The presence of the benzonitrile group allows for further functionalization through nucleophilic aromatic substitution reactions. This versatility is beneficial in synthesizing new materials and biologically active compounds .

Polymer Chemistry

Compounds like 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile can be used as building blocks for polymers with enhanced properties. Their unique chemical structure can lead to materials with improved thermal stability and mechanical properties .

Nanomaterials

In nanotechnology, boron-containing compounds are explored for their potential in developing nanomaterials with specific functionalities, such as targeted drug delivery systems or sensors .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, influencing their activity. The pyrazole ring can also interact with various enzymes and receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound shares the dioxaborolane group but has a benzaldehyde moiety instead of a benzonitrile group.

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but contains an aniline group.

Uniqueness

4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

The compound 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is notable for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a boron-containing dioxaborolane moiety along with a pyrazole and benzonitrile structure. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 304.19 g/mol |

| CAS Number | 1160790-92-0 |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-bromo-2-chlorobenzonitrile with a boron-containing pyrazole derivative under palladium catalysis. This method has been detailed in patent literature and provides a reliable pathway for obtaining high-purity samples .

Anticancer Properties

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety are known to act as androgen receptor antagonists, which are crucial in treating prostate cancer. Studies have shown that such compounds can inhibit cancer cell proliferation by blocking androgen receptor signaling pathways .

The mechanism of action is primarily through the inhibition of specific kinases involved in cancer cell survival and proliferation. The boron atom in the dioxaborolane structure may enhance the compound's ability to form stable complexes with biological targets, potentially increasing its efficacy .

Case Studies

- Prostate Cancer Treatment : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in prostate cancer models by inhibiting androgen receptor activity .

- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values indicate potent activity against specific cancer types compared to standard chemotherapeutics .

Eigenschaften

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BN3O2/c1-16(2)17(3,4)23-18(22-16)15-10-20-21(12-15)11-14-7-5-13(9-19)6-8-14/h5-8,10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVBHROQPGAMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.